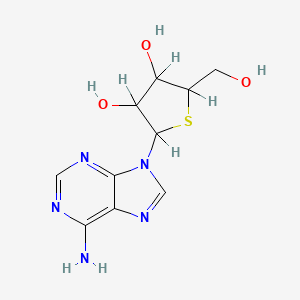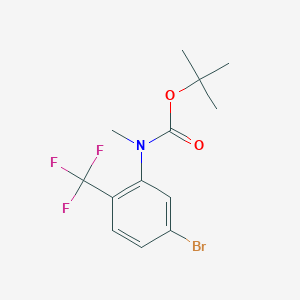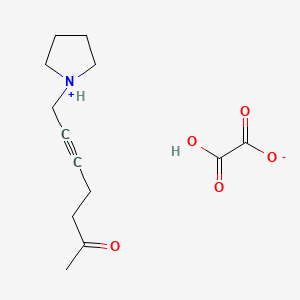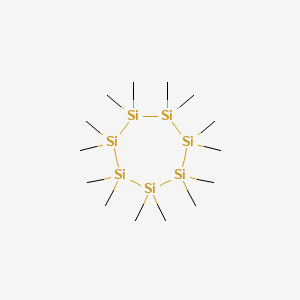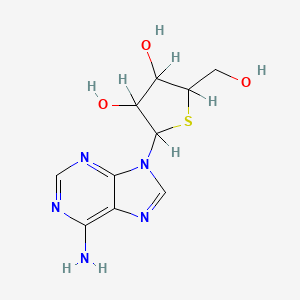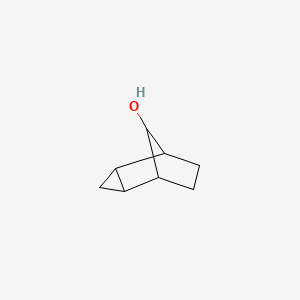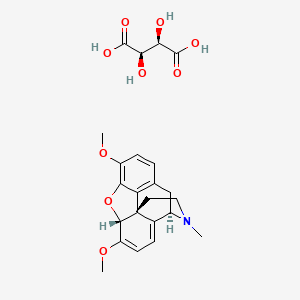
Thebaine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thebaine is typically extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. The extraction process involves the use of solvents like ethanol and chloroform to isolate thebaine from the plant material . Thebaine is then reacted with tartaric acid under controlled conditions to form this compound. The reaction is typically carried out in an aqueous medium at a slightly elevated temperature to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of thebaine from opium poppies, followed by its conversion to this compound. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Thebaine tartrate undergoes various chemical reactions, including:
Reduction: Reduction of thebaine can yield compounds like dihydrothebaine.
Substitution: Thebaine can undergo substitution reactions to form derivatives like buprenorphine and etorphine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkylating agents and catalysts are used for substitution reactions.
Major Products Formed:
Oxymorphone: A potent analgesic.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Buprenorphine: A partial agonist used in opioid addiction treatment.
Wissenschaftliche Forschungsanwendungen
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various opioid derivatives.
Biology: Studied for its interactions with opioid receptors and its effects on the central nervous system.
Medicine: Serves as a precursor for the synthesis of important pharmaceuticals like oxycodone and naloxone.
Industry: Used in the production of semi-synthetic opioids for pain management and addiction treatment.
Wirkmechanismus
Thebaine tartrate exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a precursor to various opioid compounds that bind to μ-opioid receptors, leading to analgesic and stimulatory effects . The molecular targets include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor . The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity and modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oxycodone: A semi-synthetic opioid derived from thebaine, used for moderate to severe pain.
Uniqueness of Thebaine Tartrate: this compound is unique in its stimulatory effects compared to the depressant effects of morphine and codeine. It serves as a versatile precursor for the synthesis of various opioid derivatives, making it valuable in pharmaceutical research and production .
Eigenschaften
CAS-Nummer |
15358-06-2 |
|---|---|
Molekularformel |
C23H27NO9 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
InChI-Schlüssel |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


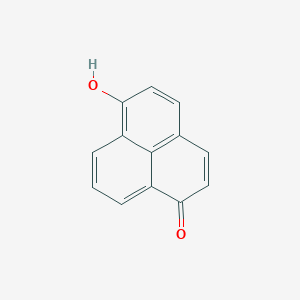
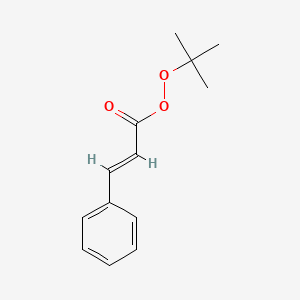
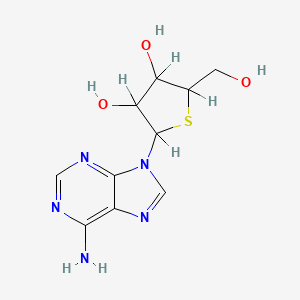
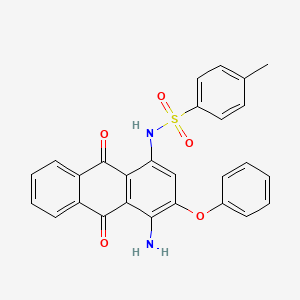
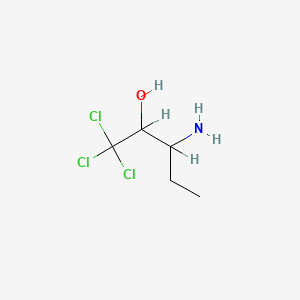
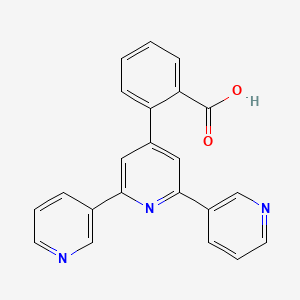
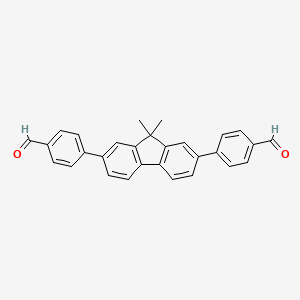
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
